5-Bromo-4-fluoro-2-methoxyaniline
Overview
Description
5-Bromo-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO . It is a yellow to brown solid or liquid at room temperature .
Molecular Structure Analysis
The molecular weight of 5-Bromo-4-fluoro-2-methoxyaniline is 220.04 g/mol . The InChI code is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-methoxyaniline is a yellow to brown solid or liquid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Biological Activity
5-Bromo-4-fluoro-2-methoxyaniline serves as a versatile building block in the synthesis of various compounds with significant biological activities. For instance, it has been utilized in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. These synthesized compounds demonstrated broad antibacterial activity against both gram-positive and gram-negative bacteria strains, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Drug Delivery Applications
Methoxy-modified kaolinite, utilizing 5-Bromo-4-fluoro-2-methoxyaniline derivatives, has been explored as a novel carrier for anticancer drugs, notably 5-fluorouracil (5FU). The selective loading of 5FU into the interlayer space of methoxy-modified kaolinite showcases the potential of these compounds in controlled drug delivery systems, particularly for colon-specific delivery due to controlled release mechanisms in simulated colonic fluid (Tan et al., 2017).
Antiviral Activities
Compounds derived from 5-Bromo-4-fluoro-2-methoxyaniline have been studied for their antiviral activities, with certain derivatives showing potential as anti-AIDS drugs. This includes the investigation of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines as prodrugs to 3'-fluoro-3'-deoxythymidine (FLT), designed to enhance duration of action, lipophilicity, and cephalic delivery to the central nervous system, with some compounds exhibiting significant anti-HIV-1 activity (Kumar et al., 1994).
Enhanced Pharmaceutical Synthesis
The introduction of telescoping processes in the synthesis of drug intermediates utilizing 5-Bromo-4-fluoro-2-methoxyaniline derivatives has led to improved efficiency and yield in pharmaceutical production. This approach has successfully reduced the number of isolation processes required, thereby facilitating quicker supply of key intermediates for drug discovery and development (Nishimura & Saitoh, 2016).
Safety And Hazards
5-Bromo-4-fluoro-2-methoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGABDLQAULCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-methoxyaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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